1-Ethyl-3,4-dimethylcyclohexan-1-ol
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Overview
Description
1-Ethyl-3,4-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol It is a cyclohexanol derivative characterized by the presence of ethyl and dimethyl substituents on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,4-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-ethyl-3,4-dimethylcyclohexene using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method includes the reduction of 1-ethyl-3,4-dimethylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of the corresponding ketone to the alcohol can be achieved using NaBH4 or LiAlH4.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-3,4-dimethylcyclohexanone.
Reduction: 1-Ethyl-3,4-dimethylcyclohexane.
Substitution: Halogenated derivatives such as 1-ethyl-3,4-dimethylcyclohexyl bromide.
Scientific Research Applications
1-Ethyl-3,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
- 1-Ethyl-2,3-dimethylcyclohexan-1-ol
- 1-Ethyl-3,5-dimethylcyclohexan-1-ol
- 1-Ethyl-3,4-dimethylcyclohexane
Comparison: 1-Ethyl-3,4-dimethylcyclohexan-1-ol is unique due to the specific positioning of the ethyl and dimethyl groups on the cyclohexane ring, which influences its chemical reactivity and biological activity . Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-ethyl-3,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-10(11)6-5-8(2)9(3)7-10/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
OEDVLYUTWDUREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(C(C1)C)C)O |
Origin of Product |
United States |
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